
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Heptan-3-yl Group: The heptan-3-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.
Coupling of the Pyrimidine and Imidazole Rings: The final step involves coupling the pyrimidine and imidazole rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21N5O2 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
N-(4-heptan-3-yl-6-oxo-1H-pyrimidin-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-6-11(4-2)12-9-13(21)18-14(17-12)19-15(22)20-8-7-16-10-20/h7-11H,3-6H2,1-2H3,(H2,17,18,19,21,22) |
Clave InChI |
DGJUZIRFNROIKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1=CC(=O)NC(=N1)NC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


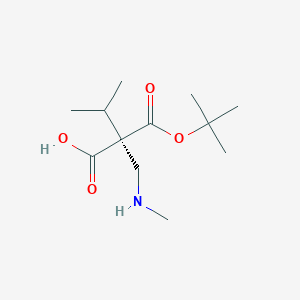
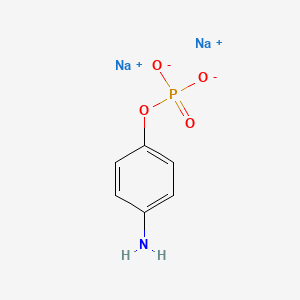
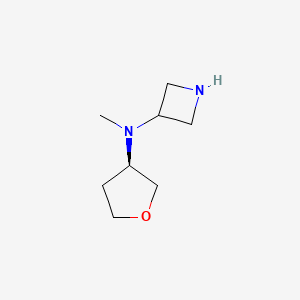
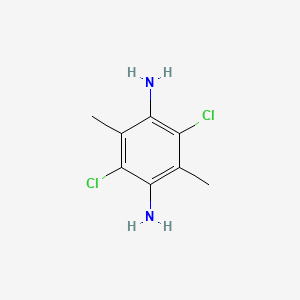
![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)
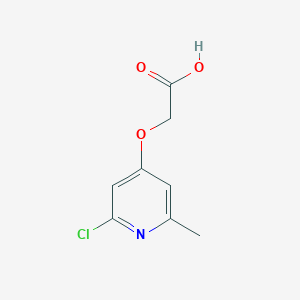
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
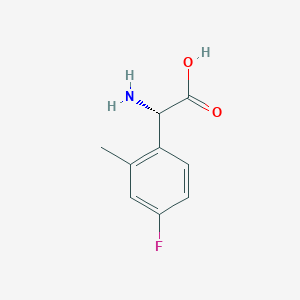
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
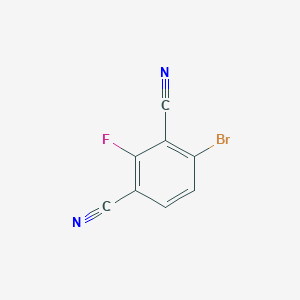
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)

![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)
